molecular formula C30H40N2O10 B166498 [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate CAS No. 129229-90-9

[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate

Cat. No.: B166498
CAS No.: 129229-90-9
M. Wt: 588.6 g/mol
InChI Key: BXIGZIXGNMVVFJ-UHFFFAOYSA-N
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Description

[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate typically involves multiple steps. One common approach starts with the preparation of 3,4,5-trimethoxybenzoyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 2,2-dimethylpropanoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate is studied for its potential as a drug candidate. Its interactions with biological molecules can provide insights into new therapeutic approaches.

Medicine

Medically, this compound is explored for its potential to act as an anti-cancer agent or as part of drug delivery systems. Its ability to interact with cellular components makes it a candidate for targeted therapies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoyl chloride: Used as an intermediate in the synthesis of various compounds.

    3,4,5-Trimethoxybenzoic acid: Known for its use in pharmaceuticals and as a precursor in organic synthesis.

    1,2,3-Triazole derivatives: These compounds share some structural similarities and are known for their biological activities.

Uniqueness

What sets [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate apart is its combination of a piperazine ring with multiple methoxy groups, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications, from drug development to material science.

Properties

CAS No.

129229-90-9

Molecular Formula

C30H40N2O10

Molecular Weight

588.6 g/mol

IUPAC Name

[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C30H40N2O10/c1-30(2,3)29(35)42-17-20-16-31(27(33)18-12-21(36-4)25(40-8)22(13-18)37-5)10-11-32(20)28(34)19-14-23(38-6)26(41-9)24(15-19)39-7/h12-15,20H,10-11,16-17H2,1-9H3

InChI Key

BXIGZIXGNMVVFJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC(C)(C)C(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Synonyms

N,N'-bis(3,4,5-trimethoxylbenzoyl)-2-piperizinylmethyl 2,2-dimethylpropanoate
N,N'BPP

Origin of Product

United States

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